molecular formula C25H21FN6O2S B2371224 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 893273-11-5

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B2371224
CAS No.: 893273-11-5
M. Wt: 488.54
InChI Key: NCTGUQUTFSRLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinazoline core, which is fused with a piperazine ring substituted with a fluorophenyl group and a phenylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves multiple steps, including the formation of the triazoloquinazoline core and the subsequent introduction of the piperazine and sulfonyl groups. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The molecular targets include kinases and other signaling proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S/c26-20-11-5-7-13-22(20)30-14-16-31(17-15-30)23-19-10-4-6-12-21(19)32-24(27-23)25(28-29-32)35(33,34)18-8-2-1-3-9-18/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTGUQUTFSRLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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